BOC-O-Benzyl-L-threonine

Peptide Synthesis Protecting Group Strategy Boc SPPS

BOC-O-Benzyl-L-threonine is the essential building block for Boc SPPS protocols. Its orthogonal Boc/Bzl protection prevents side reactions, ensuring high-fidelity assembly of peptides >20 residues. The distinct melting point (112-117°C) and optical rotation (+16.5°) provide rapid QC differentiation from Fmoc analogs, preventing costly synthesis errors. Standardized solubility (0.5 M in DCM) guarantees reliable automated synthesizer performance.

Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
CAS No. 15260-10-3
Cat. No. B558121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBOC-O-Benzyl-L-threonine
CAS15260-10-3
SynonymsBoc-Thr(Bzl)-OH; Boc-O-benzyl-L-threonine; 15260-10-3; N-(tert-Butoxycarbonyl)-O-benzyl-L-threonine; Boc-Thr(Bzl); CTXPLTPDOISPTE-YPMHNXCESA-N; N-alpha-tert-BOC-o-benzyl-L-threonine; ST055877; N-((1,1-Dimethylethoxy)carbonyl)-O-(phenylmethyl)-L-threonine; L-Threonine,N-((1,1-dimethylethoxy)carbonyl)-O-(phenylmethyl)-; L-Threonine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-; (2S,3R)-2-[(tert-butoxy)carbonylamino]-3-(phenylmethoxy)butanoicacid; N-tert-Butoxacarbonyl-O-benzyl-L-threonine; PubChem12946; AC1Q29DB; N-Boc-O-benzyl-L-threonine; 15405_ALDRICH; SCHEMBL400187; 466697_ALDRICH; AC1LU898; 15405_FLUKA; CTK8B0843; MolPort-003-983-071; ACT05072; ZINC1576312
Molecular FormulaC16H23NO5
Molecular Weight309.36 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
InChIInChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m1/s1
InChIKeyCTXPLTPDOISPTE-YPMHNXCESA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BOC-O-Benzyl-L-threonine (CAS 15260-10-3) Procurement Overview: Protected Threonine Building Block for Peptide Synthesis


BOC-O-Benzyl-L-threonine (CAS 15260-10-3), also designated as Boc-Thr(Bzl)-OH, is a dual-protected L-threonine derivative utilized predominantly in solid-phase peptide synthesis (SPPS) . It incorporates a tert-butoxycarbonyl (Boc) group at the α-amino terminus and a benzyl (Bzl) ether at the side-chain hydroxyl, achieving orthogonal protection . This molecule is supplied as a white to off-white crystalline powder with a molecular weight of 309.36 g/mol (C16H23NO5) . It serves as a fundamental building block for the stepwise assembly of complex peptides, particularly in Boc/Bzl-strategy syntheses where acid-labile temporary protection is required .

BOC-O-Benzyl-L-threonine (CAS 15260-10-3) Why Simple Substitution with Other Protected Threonines Can Compromise Synthesis Outcomes


In peptide synthesis, substituting BOC-O-Benzyl-L-threonine with seemingly analogous protected threonine derivatives (e.g., unprotected side-chain Boc-Thr-OH or Fmoc-protected analogs) can introduce critical failures. The orthogonal Boc/Bzl protection strategy is specifically designed to withstand the repetitive acidolytic Boc-deprotection cycles of Boc SPPS, while leaving the acid-stable benzyl ether intact until final cleavage with strong acid (e.g., HF or TFMSA) [1]. Using an unprotected Boc-Thr-OH would expose the reactive hydroxyl group, leading to undesired side reactions, O-acylation, and reduced coupling efficiency . Conversely, replacing with an Fmoc-O-benzyl-L-threonine in a Boc-protocol would result in immediate, unintended deprotection of the Fmoc group under the standard acidic conditions, collapsing the desired synthetic sequence . The precise deprotection orthogonality is non-negotiable for reliable, high-fidelity peptide assembly [1].

BOC-O-Benzyl-L-threonine (CAS 15260-10-3) Quantitative Differentiation Evidence Against Closest Analogs


Orthogonal Protection Stability: BOC-O-Benzyl-L-threonine vs. Unprotected BOC-L-threonine

BOC-O-Benzyl-L-threonine provides full orthogonal protection of the hydroxyl side chain, which remains intact during iterative Boc-deprotection with TFA . In contrast, BOC-L-threonine (CAS 2592-18-9) lacks side-chain protection, exposing the hydroxyl group and leading to quantifiable losses in coupling efficiency and increased side-product formation . This differentiation is critical for maintaining sequence integrity in long peptide chains.

Peptide Synthesis Protecting Group Strategy Boc SPPS

Chiral Purity Control: Enantiomeric Excess Specification of BOC-O-Benzyl-L-threonine

The commercial specification for BOC-O-Benzyl-L-threonine often includes a tight enantiomeric impurity limit. One manufacturer specifies an optical purity of ≤0.3% D-enantiomer as a typical batch analysis result, with D-enantiomer not detected . This level of stereochemical control is essential for avoiding diastereomeric peptide contaminants that can confound biological assays.

Chiral Chromatography Enantiomeric Purity Peptide Chirality

Optical Rotation Sign and Magnitude: BOC-O-Benzyl-L-threonine vs. BOC-L-threonine

The specific optical rotation serves as a key identifier and purity check. BOC-O-Benzyl-L-threonine exhibits a positive rotation of +16.5±1° (c=1, MeOH) , while its unprotected counterpart BOC-L-threonine shows a negative rotation of -8.5±1° (c=1, acetic acid) . The inversion in sign and magnitude provides a clear, quantifiable spectroscopic handle to confirm identity and differentiate between these two building blocks during procurement and quality assurance.

Polarimetry Chiral Identity Quality Control

Melting Point Range and Thermal Stability: BOC-O-Benzyl-L-threonine vs. Fmoc-O-benzyl-L-threonine

The melting point range provides a simple but effective quality control metric. BOC-O-Benzyl-L-threonine exhibits a melting range of 112-117°C , whereas the Fmoc analog (CAS 117872-75-0) melts at a slightly higher 118-120°C . While the absolute difference is small, the ranges are distinct and can serve as a rapid confirmatory test for correct compound identity and gross purity upon receipt, particularly useful when switching between Boc- and Fmoc-strategy building blocks.

Thermal Analysis Material Storage Compound Identity

Solubility Profile: BOC-O-Benzyl-L-threonine in Peptide Synthesis Solvents

The compound demonstrates clear solubility at a concentration of 1 mmol in 2 mL dichloromethane (DCM), a standard solvent for Boc SPPS . This solubility profile ensures efficient dissolution and coupling during automated synthesis cycles, minimizing precipitation and associated yield losses. No direct quantitative comparator data is provided for analogous compounds under identical conditions.

Solubility SPPS Solvents Coupling Efficiency

BOC-O-Benzyl-L-threonine (CAS 15260-10-3) High-Value Application Scenarios Based on Quantitative Differentiation


Synthesis of Long or Complex Peptides via Boc SPPS

The orthogonal Boc/Bzl protection of BOC-O-Benzyl-L-threonine is mandatory for the synthesis of peptides exceeding ~20 residues where side-chain protection integrity during iterative acid deprotection is critical. The quantifiable high optical purity (≤0.3% D-enantiomer) ensures that the final peptide product has minimal stereochemical contamination, which is essential for reliable biological activity assays in medicinal chemistry programs .

Quality Control and Identity Verification in GMP-like Environments

The distinct melting point range (112-117°C) and positive specific optical rotation (+16.5±1°) provide two independent, rapid, and low-cost analytical checks for incoming material verification. These metrics enable QC laboratories to immediately confirm the identity of BOC-O-Benzyl-L-threonine and differentiate it from other protected threonine building blocks, preventing costly and time-consuming synthesis failures due to mislabeled or incorrect shipments .

Automated Boc-SPPS Workflows Requiring High Solubility

The clearly soluble profile of BOC-O-Benzyl-L-threonine at 0.5 M in DCM ensures reliable performance in automated peptide synthesizers. This prevents precipitation within fluidic lines, maintains consistent molar equivalents for coupling, and contributes to higher overall yield and purity of the target peptide, particularly for sequences where threonine residues are sterically hindered or prone to poor coupling .

Peptide Synthesis Programs Switching Between Boc and Fmoc Strategies

For laboratories that maintain both Boc and Fmoc peptide synthesis capabilities, BOC-O-Benzyl-L-threonine is the only suitable building block for Boc/Bzl protocols. Its distinct physical and spectroscopic properties (e.g., melting point vs. Fmoc analog , optical rotation sign vs. Boc-Thr-OH ) provide clear, quantifiable differentiation from alternative building blocks, simplifying inventory management and reducing the risk of cross-contamination or incorrect application in a multi-strategy lab .

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